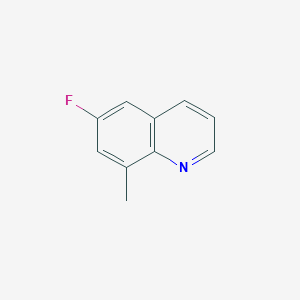
6-氟-8-甲基喹啉
描述
6-Fluoro-8-methylquinoline is a heterocyclic organic compound with a quinoline backbone. It has a molecular formula of C10H8FN and an average mass of 161.176 Da .
Molecular Structure Analysis
The molecular structure of 6-Fluoro-8-methylquinoline consists of a quinoline backbone with a fluorine atom at the 6th position and a methyl group at the 8th position . The compound has a molar refractivity of 47.0±0.3 cm³ .
Chemical Reactions Analysis
While specific chemical reactions involving 6-Fluoro-8-methylquinoline are not available, quinoline derivatives are known to exhibit important biological activities. They are used extensively in the treatment of various infections and diseases .
Physical And Chemical Properties Analysis
6-Fluoro-8-methylquinoline is a solid at room temperature with a density of 1.2±0.1 g/cm³. It has a boiling point of 259.7±20.0 °C at 760 mmHg and a flash point of 110.9±21.8 °C. The compound has a molar volume of 137.3±3.0 cm³ .
科学研究应用
氟喹诺酮类药物的合成
6-氟-8-甲基喹啉: 是合成氟喹诺酮类药物的关键前体,氟喹诺酮类药物是一类广谱抗菌剂。这些化合物对革兰氏阴性菌特别有效,广泛用于治疗各种感染。 在6位引入氟原子可增强这些化合物的生物活性 .
抗菌活性
当喹啉环系被氟化时,它表现出显著的抗菌特性。6-氟-8-甲基喹啉可以作为开发新型抗菌剂的支架,这些抗菌剂比现有药物更有效,副作用更少 .
农业应用
氟化喹啉,包括6-氟-8-甲基喹啉,已在农业中找到应用。 它们可用于开发更有效且浓度更低的农药和除草剂,减少农业化学品对环境的影响 .
液晶组分
由于其独特的结构特性,氟化喹啉用于生产液晶。6-氟-8-甲基喹啉可用于合成用于显示器和其他电子设备的液晶化合物 .
酶抑制
许多合成喹啉,包括氟化衍生物,已被证明可以抑制各种酶。 此特性使6-氟-8-甲基喹啉成为开发酶抑制剂的宝贵化合物,这些酶抑制剂可用于治疗癌症和病毒感染等疾病 .
有机催化氢化
6-氟-8-甲基喹啉: 可用于无金属转移氢化反应。 使用手性布朗斯特酸催化剂,该化合物可以参与其他氟喹诺酮类药物的不对称合成,扩展可用药物的范围 .
安全和危害
6-Fluoro-8-methylquinoline is associated with certain hazards. It can cause skin irritation and serious eye irritation. Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
作用机制
Target of Action
It is known that quinolines, the family to which 6-fluoro-8-methylquinoline belongs, often target various enzymes, inhibiting their function .
Mode of Action
Quinolines are known to interact with their targets in a way that inhibits the target’s function . The presence of a fluorine atom in the quinoline structure is known to enhance the biological activity of the compound .
Biochemical Pathways
It is known that quinolines can affect a variety of biochemical pathways due to their ability to inhibit various enzymes .
Pharmacokinetics
The unchanged drug was excreted mainly in the urine, with 82 to 88% of the doses appearing for 72 hours .
Result of Action
It is known that quinolines can have antibacterial, antineoplastic, and antiviral activities .
Action Environment
It is known that the stability and efficacy of quinolines can be influenced by factors such as temperature, ph, and the presence of other compounds .
生化分析
Biochemical Properties
6-Fluoro-8-methylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound’s interaction with enzymes such as DNA gyrase and topoisomerase IV leads to the disruption of bacterial DNA replication and transcription processes . Additionally, 6-Fluoro-8-methylquinoline can bind to proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular responses .
Cellular Effects
The effects of 6-Fluoro-8-methylquinoline on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, 6-Fluoro-8-methylquinoline disrupts DNA synthesis, leading to cell death . In mammalian cells, it can modulate the activity of key signaling molecules, thereby affecting processes such as cell proliferation, apoptosis, and differentiation . The compound’s impact on gene expression is also notable, as it can upregulate or downregulate the expression of specific genes involved in critical cellular functions .
Molecular Mechanism
The molecular mechanism of action of 6-Fluoro-8-methylquinoline involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA replication . This binding is facilitated by the fluorine atom, which enhances the compound’s affinity for the enzyme’s active site . Additionally, 6-Fluoro-8-methylquinoline can interact with transcription factors and other regulatory proteins, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-8-methylquinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Fluoro-8-methylquinoline remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of bacterial growth and persistent changes in gene expression in mammalian cells .
Dosage Effects in Animal Models
The effects of 6-Fluoro-8-methylquinoline vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity . These findings highlight the importance of dosage optimization in the use of 6-Fluoro-8-methylquinoline for therapeutic applications .
Metabolic Pathways
6-Fluoro-8-methylquinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic reactions can lead to the formation of active or inactive metabolites, influencing the compound’s overall biological activity . Additionally, 6-Fluoro-8-methylquinoline can affect metabolic flux and alter the levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of 6-Fluoro-8-methylquinoline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux pumps and other transport proteins . Once inside the cell, 6-Fluoro-8-methylquinoline can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 6-Fluoro-8-methylquinoline is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is essential for its activity, as it allows 6-Fluoro-8-methylquinoline to interact with its target biomolecules in the appropriate cellular context . Post-translational modifications, such as phosphorylation or acetylation, can further modulate the compound’s localization and function .
属性
IUPAC Name |
6-fluoro-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRNDEDVTKRERI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675026 | |
| Record name | 6-Fluoro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-14-9 | |
| Record name | 6-Fluoro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



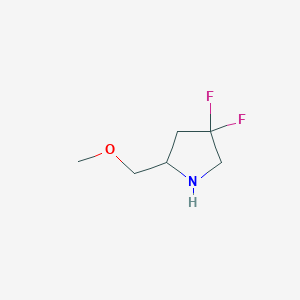
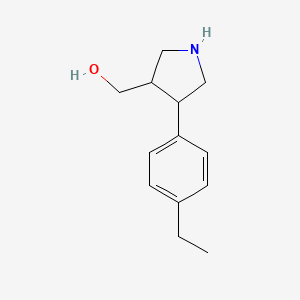
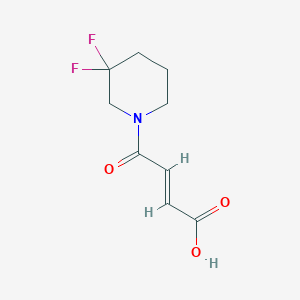

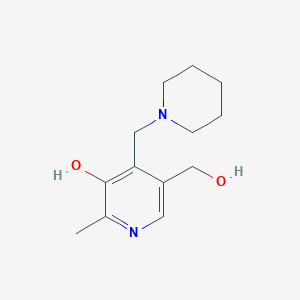
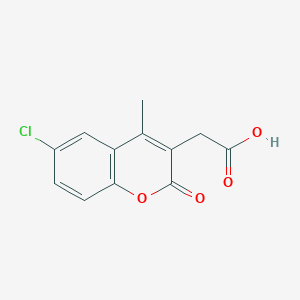
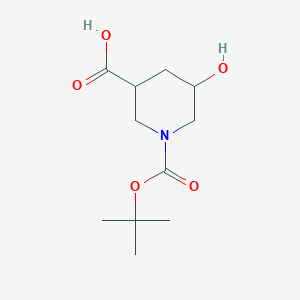

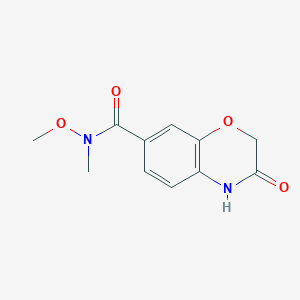
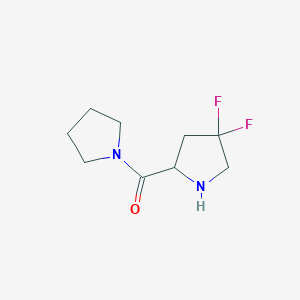

![4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1532020.png)
![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole](/img/structure/B1532022.png)
